molecular formula C14H11B B3021666 4-Bromostilbene CAS No. 4714-24-3

4-Bromostilbene

Cat. No. B3021666
CAS RN: 4714-24-3
M. Wt: 259.14 g/mol
InChI Key: ZZMMKLVIBZWGPK-VOTSOKGWSA-N
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Description

4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is also known by other names such as 1-Bromo-4-[(E)-2-phenylvinyl]benzene and Benzene, 1-bromo-4-(2-phenylethenyl)-, (E)- .


Synthesis Analysis

The synthesis of stilbenes, including 4-Bromostilbene, has been a topic of significant research. One common method for synthesizing stilbenes is the Wittig reaction . This reaction involves the use of an aldehyde or ketone and a phosphonium ylide, which is often prepared from a phosphonium salt and a strong base .


Molecular Structure Analysis

The molecular structure of 4-Bromostilbene consists of a bromine atom attached to a stilbene molecule. The stilbene molecule itself is composed of two phenyl rings connected by a double bond . The average mass of 4-Bromostilbene is 259.141 Da, and its monoisotopic mass is 258.004395 Da .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Stilbenes and their derivatives have gained remarkable significance in pharmaceutical chemistry .
    • They have a diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus, and tyrosine kinase inhibitors .
    • The E form or trans exhibits more potent anticancer activity compared to the Z form or cis form .
  • Material Chemistry

    • Stilbenes also have diverse applications in the field of material science .
    • They are used in the synthesis of important molecules .
  • Bioactivity Research

    • Pterostilbene, a natural 3,5-dimethoxy analog of resveratrol, is a trans stilbene compound with bioactivity .
    • It has remarkable pharmacological activities, such as anti-tumor, anti-oxidation, anti-inflammation, and neuroprotection .
    • Pterostilbene can be rapidly absorbed and is widely distributed in tissues, but it does not seriously accumulate in the body .
    • It can easily pass through the blood-brain barrier because of its low molecular weight and good liposolubility .
  • Synthetic Chemistry

    • Stilbenes, including 4-Bromostilbene, are used as intermediates in the synthesis of other important molecules .
    • For example, (4-Nitrobenzyl)triphenylphosphonium bromide was prepared from 4-nitrobenzyl bromide. The subsequent reaction of this compound with 4-nitrobenzaldehyde gave 4,4’-dinitrostilbene, which followed by nitro reduction with SnCl2 produced 4,4’-diaminostilbene .
  • Anti-Inflammatory Research

    • Pterostilbene, a derivative of stilbene, has been found to be more effective as an anti-inflammatory compound than resveratrol in inhibiting the occurrence of colon cancer in HT-29 human adenocarcinoma cell line .
  • Antioxidant Research

    • Stilbenes, including 4-Bromostilbene, have been studied for their antioxidant properties .
    • These compounds can help neutralize harmful free radicals in the body, potentially reducing the risk of certain chronic diseases .
  • Photochemistry

    • 4-Bromostilbene is involved in photochemical processes .
    • The isomerisation of 4-bromostilbene tends to proceed by a combination of two processes .
    • Asymmetrically substituted stilbenes can display behavior that is even more varied .
    • The photochemistry of the substituted stilbenes opens a unique possibility to follow the different time-scale processes (in the femto, pico and nanosecond time-scale range), which occur to the investigated molecules after irradiation .
  • Materials Science

    • 4-Bromostilbene exhibits interesting optical properties, including fluorescence, making it useful in the field of materials science .
  • Pharmaceuticals Synthesis

    • It is commonly used as a starting material in the synthesis of other organic compounds, such as pharmaceuticals .

Safety And Hazards

4-Bromostilbene is classified as having acute toxicity if swallowed and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-bromo-4-[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMMKLVIBZWGPK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromostilbene

CAS RN

4714-24-3
Record name 4714-24-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
H Görner, D Schulte-Frohlinde - Journal of the American Chemical …, 1979 - ACS Publications
… For 4-bromostilbene, involvement of the lowest triplet state … , (, is smaller than 0.2 for íz-ti/to-4-bromostilbene even … mechanism is found not only for 4-bromostilbene but also for 4-chloro- …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
H Goerner, D Schulte-Frohlinde - Journal of Physical Chemistry, 1979 - ACS Publications
… these compoundsthan for 4-bromostilbene. The contribution … -chloro-, and 4bromostilbene in solutions at low temperatures … shown in Figure la and for 4-bromostilbene in ethanol at -196, …
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
T Miyazawa, C Liu, M Kira - Chemistry letters, 1997 - journal.csj.jp
Non-resonant two-photon (NRTP) excitation of a 1,4-dioxane solution of trans-4-bromostilbene induces selective homolytic carbon-bromine bond fission, in contrast to the …
Number of citations: 6 www.journal.csj.jp
D Gegiou, KA Muszkat, E Fischer - Journal of the American …, 1968 - ACS Publications
… The quantum yield of fluorescence of the trans isomers (measured in stilbene and in 4-bromostilbene) does not change with the viscosity. It is concluded that intersystem crossing …
Number of citations: 364 0-pubs-acs-org.brum.beds.ac.uk
R Patel - 2013 - libjournals.unca.edu
… The GC/mass spectrum of trans-4-bromostilbene showed only … 4-bromostilbene, the molecular ion peak was observed at m/z 258, which is the molecular weight of trans-4-bromostilbene…
Number of citations: 0 libjournals.unca.edu
D Gegiou, KA Muszkat, E Fischer - Journal of the American …, 1968 - ACS Publications
… In this group only 4-bromostilbene has a considerable (temperature-dependent) . Group III includes … is very low and only in trans4-bromostilbene is a sizable part of the excitation energy …
Number of citations: 380 0-pubs-acs-org.brum.beds.ac.uk
NH Tinh, A Pourrere, C Destrade - Molecular Crystals and Liquid …, 1980 - Taylor & Francis
… ded to a solution of 4-acetyloxy-4‘-bromostilbene (25.3 g, 0.08 mole) in chloroform (600 ml). This solution was stirred for 3 hours. The excess of bromine was destroyed by the addition of …
JE Plevyak, JE Dickerson, RF Heck - The Journal of Organic …, 1979 - ACS Publications
… with styrene in the presence of triethylamine and 1 mol % palladium acetate, based upon the organic halide, with acetonitrile as solvent at 100 C in 17 h to form (£)-4-bromostilbene in 64…
Number of citations: 110 0-pubs-acs-org.brum.beds.ac.uk
M Nojima, T Kamigawara, Y Ohta… - Journal of Polymer …, 2019 - Wiley Online Library
… We report Suzuki–Miyaura coupling polymerization of tetraalkoxy-substituted 4-bromostilbene-4′-boronic acid 1 with several t-Bu 3 P-ligated Pd initiators; this is the first example of …
H Goerner - The Journal of Physical Chemistry, 1989 - ACS Publications
… cis photoisomerization19,30 for stilbene vs 4bromostilbene, a lower limit for ^ of 0.01 can be estimated for stilbene at 77 K. The limit ^ > 0.01 should also be a reasonable assumption for …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk

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